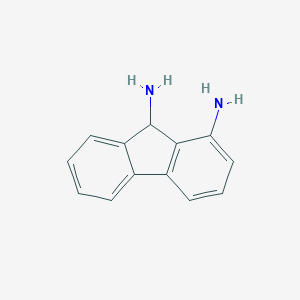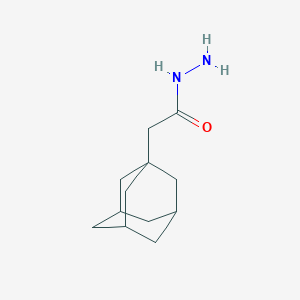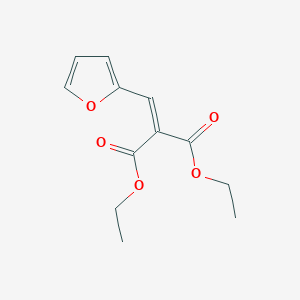
4-Chlorobutyldimethylchlorosilane
Descripción general
Descripción
Synthesis Analysis
The synthesis of (chloromethyl)silanes, which are structurally related to 4-Chlorobutyldimethylchlorosilane, involves the reaction of chlorosilanes with (chloromethyl)lithium generated in situ from bromochloromethane and n-butyllithium. This method is applicable to a wide variety of chlorosilanes and is particularly useful for silanes with reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl, generally yielding high-quality (chloromethyl)silanes .
Molecular Structure Analysis
While the molecular structure of 4-Chlorobutyldimethylchlorosilane is not explicitly described in the provided papers, it can be inferred that the compound would have a chlorobutyl group attached to a dimethylchlorosilane moiety. This structure would be expected to exhibit characteristics typical of chlorosilanes, such as reactivity with nucleophiles and the potential for further functionalization.
Chemical Reactions Analysis
The chemical reactions of chlorosilanes, as mentioned in the first paper, can be extended to chloromethylation of other group 14 element halides, including germanium, tin, and lead halides. This suggests that 4-Chlorobutyldimethylchlorosilane could also undergo similar reactions, potentially leading to the formation of various organometallic compounds .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Organosilane Compounds
4-Chlorobutyldimethylchlorosilane has been utilized in the synthesis and characterization of various organosilane compounds. For instance, it was used in the synthesis of trinuclear ferrocenyl based organosilane compounds, demonstrating its role in creating complex molecular structures with specific electrochemical properties (Teimuri‐Mofrad, Safa, & Rahimpour, 2014).
2. Modifying Adsorption Properties of Materials
The modification of diatomite's adsorption properties using organosilanes, including trimethylchlorosilane, highlights another application. This modification significantly improves the material's methane adsorption capacity, indicating potential uses in gas storage and environmental applications (Mu et al., 2018).
3. Molecular Structure and Reaction Studies
Studies on molecular structures and reactions involving chlorosilanes provide insights into the behavior and applications of these compounds. Research includes the examination of bond-coupled electron transfer processes in disilanes and the analysis of molecular structure and conformation in gaseous vinyldimethylchlorosilane (Al‐Kaysi & Goodman, 2005), (Shen, 1983).
4. Applications in Polymer Science
Chlorosilanes, including 4-Chlorobutyldimethylchlorosilane, are integral in polymer science for synthesizing specific types of polymers with unique properties. For instance, they have been used in the synthesis of amine-terminal polystyrenes, showcasing their role in developing functional polymers (Cernohous, Macosko, & Hoye, 1998).
5. Surface Modification for Enhanced Properties
Research has demonstrated the use of chlorosilanes in modifying the surfaces of various materials, such as ceramic membranes, to enhance their properties for specific applications. This includes making membranes hydrophobic for use in membrane distillation, indicating its potential in water treatment technologies (Hendren, Brant, & Wiesner, 2009).
Propiedades
IUPAC Name |
chloro-(4-chlorobutyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYPBFYHSUIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373901 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18145-84-1 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there alternative surface treatments for capillaries used in heteroduplex analysis?
A2: Yes, the research explored various surface treatments. They tested several silanizing reagents in combination with different polymeric coatings. Aside from 4-chlorobutyldimethylchlorosilane, they investigated allyldimethylchlorosilane, (gamma-methacryloxypropyl)trimethoxysilane, chlorodimethyloctylsilane, and 7-octenyltrimethoxysilane. [] These were combined with poly(vinylpyrrolidone) and polyacrylamide as potential polymeric coats for the capillary. [] The study also included comparisons with commercially available coated capillaries. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)

![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)






